(4-Formyl-6-iodopyridin-2-YL)acetic acid
Description
(4-Formyl-6-iodopyridin-2-yl)acetic acid is a pyridine-based acetic acid derivative with distinct functional groups at positions 4 (formyl) and 6 (iodo) of the aromatic ring. Its molecular formula is C₈H₆INO₃, with a molecular weight of 291.05 g/mol.
Properties
CAS No. |
1393551-70-6 |
|---|---|
Molecular Formula |
C8H6INO3 |
Molecular Weight |
291.04 g/mol |
IUPAC Name |
2-(4-formyl-6-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6INO3/c9-7-2-5(4-11)1-6(10-7)3-8(12)13/h1-2,4H,3H2,(H,12,13) |
InChI Key |
DAELRVKILIBUJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)I)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Formyl-6-iodopyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method includes the iodination of a pyridine derivative followed by formylation and subsequent introduction of the acetic acid group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation of the formyl group yields carboxylic acids.
- Reduction of the formyl group yields alcohols.
- Substitution of the iodine atom yields various substituted pyridine derivatives.
Scientific Research Applications
(4-Formyl-6-iodopyridin-2-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (4-Formyl-6-iodopyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The iodine atom can participate in halogen bonding, influencing molecular recognition processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and physicochemical differences between (4-Formyl-6-iodopyridin-2-yl)acetic acid and related pyridine/pyrimidine acetic acid derivatives:
Key Differences and Implications
a) Halogen Substituents
- Iodo (Target Compound): The iodine atom’s large atomic radius and polarizability enhance halogen bonding and participation in coupling reactions (e.g., Suzuki-Miyaura).
- Biological Impact: Wy-14,643 () demonstrates that chloro substituents in peroxisome proliferators correlate with hepatocarcinogenicity, whereas iodine’s role in similar contexts remains unexplored .
b) Functional Groups
- Formyl Group : Unique to the target compound, the formyl group at position 4 enables nucleophilic additions (e.g., Schiff base formation), absent in analogues like 2-(6-fluoropyridin-2-yl)acetic acid .
- Carboxylic Acid: All compared compounds share a carboxylic acid group, but its acidity varies with substituents. Electron-withdrawing groups (e.g., formyl, iodo) increase acidity compared to electron-donating groups (e.g., amino in ) .
c) Molecular Weight and Solubility
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